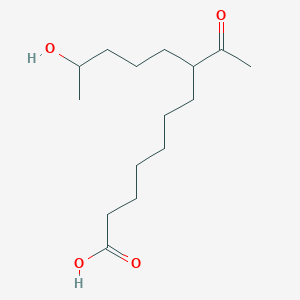

8-Acetyl-12-hydroxytridecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

60903-96-0 |

|---|---|

Molecular Formula |

C15H28O4 |

Molecular Weight |

272.38 g/mol |

IUPAC Name |

8-acetyl-12-hydroxytridecanoic acid |

InChI |

InChI=1S/C15H28O4/c1-12(16)8-7-10-14(13(2)17)9-5-3-4-6-11-15(18)19/h12,14,16H,3-11H2,1-2H3,(H,18,19) |

InChI Key |

NCNXGTLYBJIAEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(CCCCCCC(=O)O)C(=O)C)O |

Origin of Product |

United States |

Occurrence and Biogeochemical Distribution

Natural Presence in Biological Matrices

There is no scientific literature to support the presence of 8-Acetyl-12-hydroxytridecanoic acid in any plant-derived biomass. While research into plant fatty acids is extensive, and various hydroxy and acetylated fatty acids have been identified in plant oils and tissues, this specific compound has not been reported.

Similarly, no studies have detected this compound in animal-derived natural products. The lipid composition of substances like royal jelly has been analyzed, leading to the identification of several other fatty acids, such as 10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid (10-HDAA). However, this compound is not among the listed components in existing research.

The vast and diverse world of microbial metabolites has been a source of countless novel compounds. Nevertheless, there is no current scientific evidence linking this compound to microbial lipopolysaccharides or their broader metabolomes. Studies on bacterial fatty acid synthesis have detailed various pathways but have not reported the production of this particular molecule.

Factors Influencing Natural Abundance and Variation in Biological Systems

Given the absence of any confirmed natural sources of this compound, there is consequently no information available regarding the factors that might influence its natural abundance and variation in biological systems.

Biosynthesis and Metabolic Pathways

Enzymatic Pathways for Hydroxy Fatty Acid Production

The production of hydroxy fatty acids in biological systems is a multi-step process involving the creation of a fatty acid precursor and subsequent modification by specialized enzymes.

The fundamental building blocks for fatty acid synthesis are derived from central carbon metabolism. wikipedia.orgyoutube.com The primary precursor is acetyl-CoA, which is primarily generated in the mitochondria from pyruvate (B1213749) through the action of the pyruvate dehydrogenase complex. csun.edu For fatty acid synthesis to occur in the cytosol, this mitochondrial acetyl-CoA is transported to the cytoplasm via the citrate (B86180) shuttle. wikipedia.orgcsun.edu In the cytosol, ATP-citrate lyase cleaves citrate to regenerate acetyl-CoA and oxaloacetate. csun.edu

The committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC), which requires biotin (B1667282) as a cofactor. youtube.comyoutube.com Malonyl-CoA serves as the two-carbon donor for the growing fatty acid chain. The synthesis of the fatty acid backbone is carried out by the fatty acid synthase (FAS) complex, a multi-enzyme system. youtube.comcsun.edu The process begins with the priming of the FAS complex with one molecule of acetyl-CoA. Subsequently, the chain is elongated through the sequential addition of two-carbon units from malonyl-CoA, with the release of CO2 in each cycle. libretexts.orglibretexts.org This series of condensation, reduction, dehydration, and another reduction reaction, utilizing NADPH as the reducing agent, results in the formation of a saturated fatty acid, typically palmitic acid (a C16 fatty acid). youtube.comyoutube.com The synthesis of a C13 fatty acid, such as tridecanoic acid, would require a specific termination of this process.

| Precursor/Intermediate | Role in Fatty Acid Synthesis | Cellular Location |

| Acetyl-CoA | The primary building block for fatty acid synthesis. wikipedia.orgyoutube.com | Mitochondria (generation), Cytosol (synthesis) |

| Malonyl-CoA | The two-carbon donor for fatty acid chain elongation. youtube.com | Cytosol |

| NADPH | Reducing agent for the ketoacyl and enoyl reductase reactions in the FAS cycle. youtube.com | Cytosol |

| Acyl Carrier Protein (ACP) | Covalently binds the growing fatty acid chain during synthesis. libretexts.org | Cytosol |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that catalyzes the reactions of fatty acid synthesis. youtube.comcsun.edu | Cytosol |

Once the fatty acid backbone is synthesized, the hydroxyl group at the C-12 position is introduced by a class of enzymes known as fatty acid hydroxylases. researchgate.net Prominent among these are the cytochrome P450 (CYP) monooxygenases. researchgate.netwikipedia.org These enzymes are widely distributed in nature and are capable of hydroxylating fatty acids at various positions. researchgate.netresearchgate.net

CYP enzymes catalyze the insertion of an oxygen atom from molecular oxygen (O2) into a C-H bond of the fatty acid substrate, with the other oxygen atom being reduced to water. wikipedia.org This reaction requires a reductase partner to transfer electrons from a donor like NADPH. acs.org Fatty acid hydroxylases can be classified based on the position of hydroxylation, such as ω-hydroxylases that act on the terminal methyl group, and in-chain hydroxylases that modify internal carbons. researchgate.netoup.com The formation of 12-hydroxytridecanoic acid would necessitate an in-chain hydroxylase with specificity for the C-12 position of a C13 fatty acid. For instance, CYP102A1 from Bacillus megaterium is a well-studied fatty acid hydroxylase capable of producing various hydroxy fatty acids. nih.govunl.eduresearchgate.net

The incorporation of an acetyl group at the C-8 position is a less common modification in fatty acid biosynthesis. One plausible mechanism involves an acetyltransferase enzyme. Acetyltransferases catalyze the transfer of an acetyl group from a donor molecule, most commonly acetyl-CoA, to a specific hydroxyl or other suitable functional group on the acceptor molecule. researchgate.net In this case, an acetyltransferase would likely act on an 8-hydroxy intermediate, which would have been previously formed by a specific hydroxylase.

Another possibility involves the action of a polyketide synthase (PKS)-like domain or enzyme system. PKSs are known for their ability to incorporate various extender units, including acetyl-CoA, into a growing carbon chain, often with subsequent modifications like reductions and dehydrations. aiche.org It is conceivable that a hybrid fatty acid synthase-polyketide synthase system could be responsible for the direct incorporation of an acetyl group during the elongation of the fatty acid chain.

Enzymatic reactions, including hydroxylation, are often highly stereospecific, resulting in the formation of a single enantiomer or a significant enrichment of one. uq.edu.aunih.gov The stereochemistry of the hydroxyl group at C-12 would be determined by the specific fatty acid hydroxylase involved. For example, studies on cytochrome P450BM3 have shown that it can exhibit high stereoselectivity, predominantly forming the (R)-alcohol during the hydroxylation of certain fatty acids. uq.edu.au The specific conformation of the enzyme's active site dictates the orientation of the fatty acid substrate, leading to the selective abstraction of a hydrogen atom and the subsequent insertion of the hydroxyl group at a precise stereocenter. capes.gov.br

Metabolic Engineering Strategies for Enhanced Bioproduction

The production of specialized fatty acids like 8-Acetyl-12-hydroxytridecanoic acid can be enhanced through metabolic engineering of microbial hosts.

Escherichia coli and Saccharomyces cerevisiae are widely used microbial chassis for the production of fatty acid-derived chemicals due to their well-characterized genetics and metabolic pathways. aimspress.comnih.govmdpi.com

In Escherichia coli : Metabolic engineering strategies in E. coli for hydroxy fatty acid production typically involve several key modifications:

Increasing Precursor Supply: Overexpression of acetyl-CoA carboxylase (ACCase) can enhance the supply of malonyl-CoA, a key building block for fatty acid synthesis. nih.govresearchgate.net

Enhancing Fatty Acid Synthesis: Co-expression of a thioesterase, such as 'TesA, can increase the production of free fatty acids (FFAs). nih.govunl.edu

Blocking Degradation: Knocking out the endogenous acyl-CoA synthetase (FadD) prevents the degradation of fatty acids via the β-oxidation pathway. nih.govunl.edu

Introducing Hydroxylase Activity: Expression of a heterologous fatty acid hydroxylase, like CYP102A1 from Bacillus megaterium, enables the conversion of FFAs to hydroxy fatty acids. nih.govunl.eduresearchgate.net By introducing a hydroxylase with specificity for the C-12 position and a suitable acetyltransferase, the production of this compound could be achieved. Fed-batch fermentation of engineered E. coli strains has been shown to significantly increase the titers of hydroxy fatty acids. nih.govresearchgate.net

In Saccharomyces cerevisiae : S. cerevisiae is another attractive host for producing fatty acid-derived molecules. aimspress.comnih.gov Engineering strategies in yeast often include:

Increasing Precursor Pools: Similar to E. coli, enhancing the supply of acetyl-CoA and malonyl-CoA is crucial. This can be achieved by overexpressing native genes like ACC1, FAS1, and FAS2. mdpi.comnih.gov

Preventing By-product Formation: Deletion of genes involved in competing pathways, such as those for storage lipid synthesis or fatty acid degradation (e.g., POX1), can channel more precursors towards the desired product. acs.org

Expressing Heterologous Enzymes: Introducing a cytochrome P450 monooxygenase and its corresponding reductase partner is necessary for hydroxylation. acs.org For instance, CYP52M1 from Starmerella bombicola has been used to produce long-chain ω-hydroxy fatty acids in engineered yeast. acs.org To produce this compound, a specific hydroxylase and an acetyltransferase would need to be expressed.

| Organism | Engineering Strategy | Target Gene/Enzyme | Desired Outcome |

| Escherichia coli | Increase precursor supply | acetyl-CoA carboxylase (ACCase) | Increased malonyl-CoA pool nih.govresearchgate.net |

| Increase free fatty acid pool | thioesterase ('TesA) | Higher titers of free fatty acids nih.govunl.edu | |

| Block fatty acid degradation | acyl-CoA synthetase (FadD) knockout | Prevention of product loss nih.govunl.edu | |

| Introduce hydroxylation | Cytochrome P450 (e.g., CYP102A1) | Production of hydroxy fatty acids nih.govunl.eduresearchgate.net | |

| Saccharomyces cerevisiae | Increase precursor supply | ACC1, FAS1, FAS2 overexpression | Enhanced fatty acid synthesis mdpi.comnih.gov |

| Block fatty acid degradation | POX1 deletion | Increased precursor availability acs.org | |

| Introduce hydroxylation | Cytochrome P450 and reductase | Conversion of fatty acids to hydroxy fatty acids acs.org |

Genetic Manipulation of Key Biosynthetic Enzymes

Acetyl-CoA Carboxylase (ACCase):

ACCase catalyzes the first committed and often rate-limiting step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA. taylorandfrancis.comnih.govwikipedia.org The availability of malonyl-CoA is crucial for the elongation of the fatty acid chain. taylorandfrancis.com Consequently, overexpressing ACCase is a common strategy to increase the total amount of fatty acids produced in a host organism. biocyclopedia.com In most plants and prokaryotes, ACCase is a heteromeric complex composed of multiple subunits, while in most eukaryotes, it is a large, homomeric multifunctional enzyme. nih.govwikipedia.org

Thioesterases:

Thioesterases (TEs) play a critical role in determining the chain length of fatty acids by cleaving the bond between the acyl chain and the acyl carrier protein (ACP). nih.govnih.gov This releases the free fatty acid, terminating its elongation. nih.gov By selecting and overexpressing thioesterases with specificities for medium-chain fatty acids, it is possible to tailor the production of fatty acids with a desired chain length. For the synthesis of a tridecanoic (C13) acid backbone, a thioesterase with a preference for medium-chain acyl-ACPs would be crucial. nih.gov

Genetic manipulation of thioesterases has been shown to significantly impact fatty acid profiles. For example, co-expression of a selected thioesterase gene, CcFatB1, with other enzymes in E. coli boosted the production of medium-chain hydroxy fatty acids. frontiersin.org Engineered thioesterase variants have demonstrated improved activity for the production of C8 and C10 fatty acid derivatives, highlighting the potential to create novel enzymes for specific chain lengths. nih.gov

FadD (Acyl-CoA Synthetase):

FadD is an acyl-CoA synthetase that activates free fatty acids into their corresponding acyl-CoA thioesters, a crucial step for their subsequent metabolism, including degradation via β-oxidation or incorporation into complex lipids. nih.govoup.comuniprot.org In the context of producing a modified fatty acid, the role of FadD can be twofold. On one hand, knocking out or downregulating fadD can prevent the degradation of the desired fatty acid product, thereby increasing its accumulation. frontiersin.org

CYP102A1 (Cytochrome P450 BM3):

Cytochrome P450 monooxygenases are a versatile family of enzymes capable of catalyzing a wide range of oxidation reactions, including the hydroxylation of fatty acids. nih.govnih.gov CYP102A1, also known as P450 BM3 from Bacillus megaterium, is a particularly well-studied and highly efficient fatty acid hydroxylase. nih.govresearchgate.net It is a self-sufficient enzyme, meaning its catalytic heme domain is naturally fused to its reductase domain, simplifying its use in biotechnological applications. nih.gov

Wild-type CYP102A1 typically hydroxylates long-chain fatty acids at sub-terminal positions (ω-1, ω-2, ω-3). d-nb.infomdpi.com However, through protein engineering, its substrate specificity and regioselectivity can be altered. For the synthesis of 12-hydroxytridecanoic acid, a key intermediate for this compound, a specifically engineered CYP102A1 variant would be required to introduce a hydroxyl group at the C12 position of a tridecanoic acid precursor. Numerous studies have demonstrated the successful engineering of CYP102A1 to hydroxylate various fatty acids at specific positions, making it a powerful tool for producing novel hydroxy fatty acids. nih.govresearchgate.net For instance, a triple mutant of CYP102A1 (A74G, F87V, L188Q) has shown significantly higher activity and altered regioselectivity compared to the wild-type enzyme. nih.govd-nb.info

The introduction of an acetyl group at the C8 position would likely require a specific acetyltransferase. While not as commonly manipulated for fatty acid synthesis as the enzymes above, the identification and overexpression of an appropriate acetyltransferase would be the final key step in the biosynthesis of this compound.

Optimization of Bioreaction Conditions and Feedstocks

Bioreaction Conditions:

The physical and chemical environment of the fermentation process plays a pivotal role in the productivity of the microbial host. Key parameters that are typically optimized include temperature, pH, agitation speed, and dissolved oxygen levels. For instance, the optimal temperature for the growth of Lipomyces starkeyi, an oleaginous yeast, has been reported to be between 28-30°C, with agitation speeds of 150-400 rpm. researchgate.net Different microbial systems will have their own optimal conditions that need to be determined empirically.

The composition of the fermentation medium is another crucial aspect. The carbon-to-nitrogen (C/N) ratio is a well-established factor influencing lipid accumulation in oleaginous microorganisms. A high C/N ratio often triggers a metabolic shift from cell proliferation to lipid storage. researchgate.net Optimization of the concentrations of essential nutrients, such as nitrogen sources (e.g., yeast extract, peptone), phosphate, and trace metals, is also vital for robust cell growth and enzyme function. For example, in the production of docosahexaenoic acid (DHA) by Schizochytrium sp., optimizing the concentration of yeast extract was found to be critical for maximizing biomass and fatty acid production. mdpi.com

Fed-batch fermentation strategies are often employed to achieve high cell densities and product titers. mdpi.com This involves the controlled feeding of nutrients, typically the carbon source, throughout the fermentation process to avoid substrate inhibition and maintain optimal growth and production phases.

Feedstocks:

The choice of feedstock, primarily the carbon source, can significantly impact the economic viability and efficiency of the fermentation process. While glucose is a commonly used and readily metabolizable carbon source, there is growing interest in utilizing cheaper and more sustainable alternatives. wikipedia.org

In some bioconversion processes, a precursor fatty acid may be supplied in the medium. For the production of this compound, this could involve feeding a C13 fatty acid to the culture, which would then be taken up by the cells and modified by the engineered enzymes. The efficiency of this approach would depend on the transport of the fatty acid into the cell, a process that can be enhanced by overexpressing transport proteins.

The table below summarizes key research findings related to the optimization of bioreaction conditions for the production of various fatty acids.

| Organism | Product | Key Optimization Parameters | Outcome |

| Yarrowia lipolytica | cis-9-heptadecenoic acid | Sucrose, glycerol, sodium acetate, sodium propionate, and yeast extract concentrations. | Maximized cell density and C17:1 content. oup.com |

| Schizochytrium sp. GCD2032 | Docosahexaenoic Acid (DHA) | Fed-batch fermentation with optimized glucose feeding and nitrogen source concentration. | Increased DHA content by 16.06% and production by 179.24%. mdpi.com |

| Lipomyces starkeyi | C16 and C18 fatty alcohols | Increased carbon-to-nitrogen ratio using glucose, xylose, or glycerol. | Efficient production of fatty alcohols, with a titer of 1.7 g/L from glucose. researchgate.net |

| E. coli | Medium-chain hydroxy fatty acids | Supplementation with glycerol. | Increased HFA production to 144 mg/L. frontiersin.org |

A systematic approach to optimizing both the genetic makeup of the production host and the fermentation process is essential for the efficient and high-titer production of novel, high-value fatty acids like this compound. researchgate.net

Advanced Synthetic Methodologies and Chemical Derivatization

Chemoenzymatic and Organic Synthesis Routes for 8-Acetyl-12-hydroxytridecanoic Acid and Analogs

The construction of a multi-functionalized long-chain fatty acid such as this compound requires sophisticated synthetic strategies. A key precursor for a closely related derivative is ethyl 8-acetyl-12,13-epoxytridecanoate. prepchem.com The synthesis of this precursor itself represents a significant challenge, likely involving the assembly of a carbon chain with precisely placed functional groups. The subsequent opening of the epoxide ring with a nucleophile, followed by hydrolysis of the ester, yields the final acid. For instance, the preparation of 8-Acetyl-12-hydroxy-13-(4-tert-butylphenoxy)tridecanoic acid was achieved through the reaction of ethyl 8-acetyl-12,13-epoxytridecanoate with 4-tert-butylphenol (B1678320) in the presence of sodium hydroxide (B78521). prepchem.com

Achieving specific regioselectivity and stereoselectivity is paramount in the synthesis of complex fatty acids.

Regioselectivity: The introduction of the acetyl group at the C-8 position and the hydroxyl group at the C-12 position necessitates precise control. General strategies for the functionalization of long-chain fatty acids often rely on:

Metal-Catalyzed C-H Functionalization: Transition-metal catalysts can direct the functionalization of specific C-H bonds, although achieving mid-chain selectivity can be challenging. nih.gov

Building Block Approach: Synthesizing the molecule from smaller, pre-functionalized fragments is a common and powerful strategy. This allows for the unambiguous placement of functional groups. For example, coupling a fragment containing the acetyl group with another containing the hydroxyl or a precursor group (like an epoxide) would ensure the correct connectivity.

Stereoselectivity: The hydroxyl group at C-12 creates a chiral center. Establishing a specific stereoisomer (R or S) is crucial for biological activity. Common methods include:

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains the desired stereocenter.

Asymmetric Catalysis: Using chiral catalysts (either chemical or enzymatic) to induce stereoselectivity. For instance, asymmetric epoxidation followed by regioselective ring-opening can establish the stereochemistry at C-12 and C-13.

Enzymatic Resolutions: Enzymes like lipases are widely used to resolve racemic mixtures of hydroxylated fatty acids or their esters, providing access to enantiomerically pure compounds. nih.gov Fatty acid hydratases can also catalyze the stereoselective addition of water to a double bond to form a specific enantiomer of a hydroxy fatty acid. mdpi.com

The development of new catalysts is a key area of research for improving the efficiency and selectivity of fatty acid functionalization.

For Hydroxylation:

Cytochrome P450 Monooxygenases (P450s): These enzymes are nature's catalysts for hydroxylating a wide range of substrates, including fatty acids. researchgate.net Engineered P450s can be designed to exhibit high regioselectivity and stereoselectivity for specific positions on a fatty acid chain. researchgate.net For example, microbial P450 systems have been developed for the production of ω-hydroxy fatty acids. frontiersin.org

Homogeneous Metal Complexes: Synthetic catalysts, such as osmium pincer complexes, have been evaluated for the hydrogenation of esters to alcohols, a related transformation. nih.gov While this is for reduction, similar principles in catalyst design could be applied to selective oxidation.

For Acetylation:

Acyl-CoA Dependent Acetylation: In biological systems, acetylation often proceeds via an acetyl-CoA intermediate. nih.gov The enzymatic transfer of an acetyl group from acetyl-CoA to a specific hydroxyl group could be a viable chemoenzymatic strategy.

Chemical Acetylation: Chemically, selective acetylation of a hydroxyl group in the presence of a carboxylic acid would typically require protection of the acid (e.g., as an ester), followed by standard acetylation of the alcohol and subsequent deprotection.

Synthesis of Biologically Relevant Derivatives

To probe the biological function and therapeutic potential of this compound, derivatives are synthesized. These modifications can enhance potency, improve pharmacokinetic properties, or help identify the key features responsible for its activity.

The carboxylic acid moiety is a prime handle for derivatization through esterification and amidation. These reactions link the fatty acid to other molecules, forming conjugates with potentially new or enhanced biological activities.

Esterification: Converting the carboxylic acid to an ester can modulate the compound's lipophilicity and its ability to cross cell membranes. Solid acid catalysts, such as sulfonic-functionalized carbons, are effective for the esterification of fatty acids. google.com

Amidation: Forming an amide bond with an amine-containing molecule (e.g., an amino acid, a peptide, or a drug molecule) can create hybrid molecules. This is a common strategy in medicinal chemistry to combine the properties of two different pharmacophores. nih.gov

The table below illustrates potential conjugate structures formed from this compound.

| Derivative Type | Conjugate Partner | Resulting Linkage | Potential Purpose |

| Ester | Ethanol | Ethyl Ester | Increase lipophilicity, prodrug |

| Amide | Glycine | Amide | Introduce amino acid moiety, alter solubility |

| Amide | Dopamine | Amide | Create a hybrid molecule with potential CNS activity |

| Ester | Polyethylene Glycol (PEG) | Ester | Increase water solubility and circulation time |

This table is illustrative and shows potential derivatives based on common chemical modifications.

Systematic modification of the this compound scaffold is essential for understanding its structure-activity relationship (SAR). youtube.com This involves altering specific parts of the molecule and observing the effect on its biological activity.

Key modifications could include:

Varying the Acyl Group: Replacing the acetyl group at C-8 with other acyl groups (e.g., propionyl, butyryl) to determine the optimal size and electronics for activity.

Modifying the Hydroxyl Position: Synthesizing analogs where the hydroxyl group is at a different position (e.g., C-11, C-13) to assess the importance of its location.

Inverting Stereochemistry: Synthesizing the opposite enantiomer at C-12 to determine if the biological activity is stereospecific.

The findings from these modifications are crucial for designing more potent and selective analogs. khanacademy.org

The table below summarizes key SAR exploration strategies.

| Modification Site | Type of Change | Rationale |

| C-8 Position | Change acetyl to other acyl groups | Probe steric and electronic requirements of the binding pocket. |

| C-12 Position | Invert stereochemistry (R vs. S) | Determine if the interaction is stereospecific. |

| C-12 Position | Remove hydroxyl group | Assess the importance of the hydrogen-bonding capability. |

| Carbon Backbone | Increase or decrease chain length | Evaluate the influence of lipophilicity and overall size. |

This table outlines a general strategy for SAR studies on functionalized fatty acids.

Biological Roles and Mechanistic Investigations Non Human and in Vitro

Biochemical Functions in Model Organisms and Cell-Free Systems

No information is currently available regarding the role of 8-Acetyl-12-hydroxytridecanoic acid in the assembly of complex biomolecules like sphingolipids.

There is no current scientific evidence to suggest that this compound acts as a precursor for any known signaling molecules.

Enzyme-Substrate Interactions and Reaction Mechanisms

Data on the specific enzymes that may hydroxylate this compound and their kinetic parameters are not available in the current body of scientific literature.

Information regarding the allosteric modulation of enzymes by this compound or its involvement in specific regulatory pathways is currently unavailable.

Cellular and Molecular Targets Identified in Preclinical Models

There are no published preclinical studies that have identified the cellular or molecular targets of this compound.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Comprehensive searches for the chemical compound this compound have yielded no specific data regarding its biological roles and mechanistic investigations in non-human and in vitro studies. Similarly, information detailing its potential role in microbial physiology and interactions is not present in the currently accessible scientific literature.

Extensive database searches failed to locate any studies investigating the ligand-receptor binding properties of this compound, including any potential interactions with Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, and metabolism. While numerous fatty acids and their derivatives are known to act as ligands for PPARα, no studies have specifically identified or characterized this compound in this capacity.

Furthermore, there is no available research on the modulation of cellular pathways by this compound. Consequently, its effects on the innate immune response or any other cellular signaling cascade have not been documented.

Role in Microbial Physiology and Interactions

Investigations into the contribution of this compound to bacterial cell wall components have not been reported. The complex architecture of bacterial cell walls is crucial for their survival and pathogenicity, and while various unique fatty acids are integral to these structures in certain bacterial species, a role for this compound has not been established.

In line with the lack of data on its structural role, there is no information regarding its influence on microbial metabolism and virulence. The metabolic pathways and virulence factor production of microorganisms are key areas of research for understanding infectious diseases and developing novel antimicrobial strategies. However, the impact of this compound on these microbial processes remains an uninvestigated area.

Due to the absence of scientific data for this compound, a data table of its biological activities or a list of related chemical compounds cannot be compiled at this time. Further research is required to elucidate the potential biological and microbial significance of this compound.

Analytical and Characterization Techniques in Research

Advanced Chromatographic Approaches for Compound Profiling

Chromatographic techniques are essential for separating 8-Acetyl-12-hydroxytridecanoic acid from complex biological matrices and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS and GC×GC)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like fatty acids. For the analysis of hydroxy fatty acids, derivatization is often required to increase their volatility. The method involves the separation of compounds in a gas chromatograph followed by detection and identification by a mass spectrometer. nih.gov This technique is particularly useful for quantitatively measuring metabolites like 3-hydroxy-fatty acids, which are intermediates in fatty acid beta-oxidation. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation capacity and sensitivity compared to conventional GC-MS, making it suitable for analyzing complex mixtures containing various fatty acid isomers. While specific applications of GCxGC for this compound are not widely documented, the technique's ability to separate structurally similar compounds suggests its potential utility.

Key aspects of GC-MS analysis for hydroxy fatty acids include:

Sample Preparation: Derivatization to more volatile esters (e.g., methyl or silyl (B83357) esters) is a common practice. unipi.it

Separation: A capillary column is used to separate the derivatized analytes based on their boiling points and interactions with the stationary phase.

Detection: The mass spectrometer fragments the eluted compounds and provides a unique mass spectrum, which serves as a molecular fingerprint for identification.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS and HPLC-ESI-TOF-MS)

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has become a cornerstone for the analysis of non-volatile and thermally labile compounds, including a wide range of fatty acids and their derivatives. mdpi.comijpsm.com This technique avoids the need for derivatization, which is often required for GC-MS. mdpi.com HPLC coupled with electrospray ionization time-of-flight mass spectrometry (HPLC-ESI-TOF-MS) provides high mass accuracy, enabling the confident identification and structural annotation of compounds in complex mixtures. unipi.itmdpi.com

LC-HRMS offers several advantages for the analysis of hydroxy fatty acids:

Direct Analysis: Allows for the direct determination of free fatty acids without derivatization. mdpi.com

High Sensitivity and Specificity: HRMS provides accurate mass measurements, which aids in distinguishing between isobaric and isomeric compounds. ijpsm.com

Structural Information: Tandem mass spectrometry (MS/MS) experiments can provide detailed structural information by fragmenting the parent ion and analyzing the resulting product ions. mdpi.com

A typical LC-HRMS method for fatty acid analysis involves a reversed-phase column for separation and electrospray ionization (ESI) in negative mode for detection, as fatty acids readily form [M-H]⁻ ions. mdpi.comsemanticscholar.org

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC is particularly well-suited for the separation of chiral compounds and can be an alternative to normal-phase liquid chromatography. nih.gov The use of modifiers, such as methanol (B129727) or ethanol, allows for the analysis of a wide range of compounds with varying polarities. nih.govnih.gov

While direct applications of SFC for the analysis of this compound are not extensively reported, the technique has been successfully used for the chiral separation of other oxylipins. nih.gov The ability to achieve rapid and efficient separations makes SFC a promising tool for the analysis of complex lipid mixtures. nih.govresearchgate.net

Spectroscopic and Spectrometric Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of novel compounds.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key chemical shifts for long-chain fatty acids typically include signals for the terminal methyl group, methylene (B1212753) chains, and protons adjacent to functional groups like hydroxyl and carbonyl groups. chemicalbook.comorganicchemistrydata.org

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. For a long-chain hydroxy fatty acid, distinct signals would be expected for the carboxylic acid carbon, the carbon bearing the hydroxyl group, the acetyl group carbons, and the carbons of the aliphatic chain. np-mrd.orgnp-mrd.orgwisc.edu

Table 1: Predicted NMR Data for Related Structures

| Nucleus | Predicted Chemical Shift (ppm) for Tridecanoic Acid | Predicted Chemical Shift (ppm) for 12-Hydroxydodecanoic Acid |

| ¹H | 0.88 (t, 3H), 1.26 (m, 18H), 1.63 (m, 2H), 2.33 (t, 2H), 11.0 (s, 1H) chemicalbook.com | Not available |

| ¹³C | Not available | Not available |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. uclan.ac.uk

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group. researchgate.net

C-H stretch: Sharp peaks around 2920 and 2850 cm⁻¹ corresponding to the stretching vibrations of the methylene and methyl groups in the aliphatic chain. nih.gov

C=O stretch: A strong, sharp peak around 1710 cm⁻¹ for the carboxylic acid carbonyl group and another sharp peak around 1715 cm⁻¹ for the ketone carbonyl of the acetyl group. researchgate.netresearchgate.net

C-O stretch: Bands in the region of 1300-1000 cm⁻¹ associated with the C-O stretching vibrations of the carboxylic acid and the alcohol. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Functional Groups in this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| O-H (hydroxyl) | 3500-3200 (broad) | researchgate.net |

| C-H (alkane) | 2960-2850 (strong, sharp) | nih.gov |

| C=O (carboxylic acid) | 1725-1700 (strong, sharp) | researchgate.netresearchgate.net |

| C=O (ketone) | 1720-1700 (strong, sharp) | researchgate.net |

| C-O (alcohol/acid) | 1300-1000 (medium) | researchgate.net |

This combination of chromatographic and spectroscopic techniques provides a comprehensive toolkit for the unambiguous identification and detailed structural characterization of this compound in various research contexts.

Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is paramount for reliable analysis of this compound, as it involves isolating the analyte from a complex matrix and preparing it for instrumental analysis.

The initial step in the analytical workflow is the extraction of this compound from the sample matrix (e.g., plasma, tissues, or cell cultures). The goal is to separate the lipid fraction, which contains the target analyte, from interfering substances like proteins, salts, and other polar molecules. Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between two immiscible liquid phases. A common approach for fatty acids is the Folch method, which uses a chloroform/methanol mixture, or the Bligh-Dyer method. A simpler LLE might involve acidifying the sample to protonate the carboxylic acid group, making it less polar, followed by extraction into an organic solvent like diethyl ether or ethyl acetate. nih.gov

Solid-Phase Extraction (SPE): SPE provides a more controlled and often cleaner extraction compared to LLE. For a compound like this compound, a reversed-phase (e.g., C18) or a mixed-mode anion exchange cartridge can be used. The sample is loaded onto the cartridge, interfering compounds are washed away with a weak solvent, and the analyte of interest is then eluted with a stronger solvent. This process both extracts and concentrates the analyte.

Following extraction, an enrichment step may be necessary, especially for samples with low concentrations of the analyte. This is often achieved by evaporating the solvent from the extract and reconstituting the residue in a smaller volume of a solvent compatible with the subsequent analytical technique.

For analysis by Gas Chromatography (GC), derivatization is often a necessary step for polar, non-volatile compounds like this compound. nih.govresearchgate.net The presence of carboxylic acid and hydroxyl functional groups makes the molecule thermally labile and prone to poor chromatographic peak shape. Derivatization chemically modifies these functional groups to increase the analyte's volatility and thermal stability. researchgate.net

Methylation: This process converts the carboxylic acid group into a methyl ester. nih.govresearchgate.net The hydroxyl group can also be methylated. This reduces the polarity and increases the volatility of the molecule, making it suitable for GC analysis. nih.gov Reagents commonly used for methylation include diazomethane (B1218177), trimethylsilyldiazomethane (B103560) (TMSD), or thermally assisted methylation (TAM) reagents like trimethylphenylammonium hydroxide (B78521) (TMPAH) and trimethylsulfonium (B1222738) hydroxide (TMSH). nih.govresearchgate.net Methylation with diazomethane is effective but requires caution due to its explosive and toxic nature. nih.gov

Silylation: This is a very common derivatization technique where the active hydrogens of the carboxylic acid and hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov This reaction significantly increases the volatility and thermal stability of the analyte. researchgate.net Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The resulting TMS derivatives are amenable to analysis by GC-MS. nih.gov

Acylation: Acylation of the hydroxyl group can be performed using reagents like acetyl chloride or benzoyl chloride. nih.gov This converts the alcohol into an ester, which can improve its chromatographic properties. nih.gov

For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always required but can be employed to enhance ionization efficiency and thus sensitivity. nih.govresearchgate.netbohrium.com For instance, derivatizing the carboxylic acid can introduce a permanently charged group, improving detection in positive ion mode ESI. researchgate.net

Table 2: Comparison of Common Derivatization Strategies for this compound

| Derivatization Method | Target Functional Group(s) | Common Reagents | Primary Analytical Technique | Advantages | Disadvantages |

| Methylation | Carboxylic Acid, Hydroxyl | Diazomethane, TMPAH, TMSH nih.gov | GC-MS | Produces stable derivatives, well-established methods. nih.govresearchgate.net | Reagents can be hazardous (e.g., diazomethane). nih.gov |

| Silylation | Carboxylic Acid, Hydroxyl | BSTFA, MSTFA researchgate.netnih.gov | GC-MS | Highly effective at increasing volatility, versatile for multiple functional groups. researchgate.net | Derivatives can be sensitive to moisture. |

| Acylation | Hydroxyl | Acetyl Chloride, Benzoyl Chloride nih.gov | GC-MS | Can yield stable derivatives with good chromatographic behavior. nih.gov | May not derivatize the carboxylic acid group in the same reaction. |

| Amidation | Carboxylic Acid | DMAQ, EDC nih.gov | LC-MS | Increases ionization efficiency and sensitivity in ESI-MS. nih.govbohrium.com | Primarily for LC-MS, adds complexity to sample preparation. nih.gov |

Quantitative Analytical Method Development and Validation

Developing a robust quantitative method is essential for accurately determining the concentration of this compound in biological samples. This process involves optimizing the analytical conditions and rigorously validating the method's performance. rsc.org Techniques like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are often used for their high sensitivity and specificity. nih.gov

Method validation is performed to ensure the analytical procedure is reliable, reproducible, and fit for its intended purpose. rsc.org Key validation parameters include:

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of calibration standards to generate a calibration curve.

Accuracy: The closeness of the measured concentration to the true concentration. It is typically determined by analyzing quality control (QC) samples at different concentrations (low, medium, high) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD) and includes:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within-laboratory variations (different days, different analysts, different equipment).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. bohrium.com

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals (e.g., freeze-thaw stability, short-term bench-top stability, long-term storage stability). nih.gov The stability of derivatized samples is also assessed to ensure they can be analyzed over a long sequence. nih.gov

Table 3: Exemplary Validation Data for a Hypothetical LC-MS/MS Method for this compound

| Validation Parameter | Low QC (10 ng/mL) | Medium QC (100 ng/mL) | High QC (800 ng/mL) |

| Accuracy (% Recovery) | 98.5% | 101.2% | 99.3% |

| Intra-assay Precision (%RSD) | 4.5% | 3.1% | 2.8% |

| Inter-assay Precision (%RSD) | 6.2% | 5.4% | 4.9% |

| Linearity (r²) | >0.995 | ||

| LOQ | 5 ng/mL |

Theoretical and Computational Studies

Molecular Modeling and Simulation of Compound Interactions

Comprehensive searches of scientific databases and computational chemistry literature yielded no specific studies on the molecular modeling or simulation of 8-Acetyl-12-hydroxytridecanoic acid.

There are no available research articles or data that detail the docking of this compound into the active sites of enzymes. Consequently, information regarding its binding affinity, specific amino acid interactions, and the dynamics of the enzyme-substrate complex is not available in the current scientific literature.

No studies dedicated to the conformational analysis of this compound have been published. Therefore, details regarding its stable conformations, potential energy landscapes, and the flexibility of its acetyl and hydroxyl moieties in different solvent environments have not been computationally determined or reported.

Bioinformatics and Omics Approaches

Bioinformatic and "omics" methodologies are powerful tools for understanding the biological context of chemical compounds. However, these approaches have not been specifically applied to this compound in any published research.

There is no information available from genomic or proteomic studies to identify the specific genes or enzymes involved in the biosynthesis of this compound. While research has been conducted on the biosynthesis of other fatty acids, these findings cannot be directly extrapolated to this compound. nih.govnih.gov

No metabolomic studies have reported the detection or quantification of this compound in biological samples. As a result, its presence, concentration, and potential role as a biomarker in any biological system or disease state remain undocumented.

Emerging Research Avenues and Future Perspectives

Development of Novel Biocatalysts for Hydroxy Fatty Acid Production

The production of hydroxy fatty acids, including compounds like 8-Acetyl-12-hydroxytridecanoic acid, is increasingly turning towards biocatalysis to create more sustainable and efficient manufacturing processes. mdpi.comresearchgate.net Enzymes, particularly fatty acid hydratases (FAHs), are at the forefront of this research. These enzymes catalyze the addition of a water molecule to an unsaturated fatty acid, offering a green and elegant route to hydroxy-substituted fatty acids. mdpi.comresearchgate.net This method is attractive from a sustainability perspective as it primarily uses water as a reagent and can utilize renewable feedstocks like vegetable oils. mdpi.comresearchgate.net

Recent studies have focused on identifying and characterizing new fatty acid hydratases from various microorganisms. nih.gov An integrated bioinformatics workflow, for instance, has successfully identified 23 novel fatty acid hydratases and assessed their activity against a range of unsaturated fatty acid substrates. nih.gov This type of research expands the toolbox of available biocatalysts, allowing for the production of a wider variety of hydroxy fatty acids with different regioselectivity. nih.gov Furthermore, the development of dual-protein systems, which use two distinct fatty acid hydratases, has shown promise in enhancing the biosynthesis of di-hydroxy fatty acids. nih.gov

Metabolic engineering of microorganisms is another key strategy. For example, the yeast Starmerella bombicola has been engineered to produce significant quantities of long-chain hydroxy fatty acids. oup.cominbio.be By selectively blocking competing metabolic pathways, such as sophorolipid (B1247395) biosynthesis and β-oxidation, researchers have successfully channeled the organism's resources towards the production of the desired hydroxy fatty acids, achieving titers as high as 17.39 g/L. oup.cominbio.be

Protein engineering is also being employed to improve the efficiency and substrate specificity of existing enzymes. researchgate.net By modifying the amino acid sequence of enzymes like cytochrome P450 monooxygenases, researchers can create biocatalysts with enhanced activity and the ability to produce specific hydroxy fatty acids. researchgate.net

| Research Area | Key Advances | References |

| Enzyme Discovery | Identification and characterization of 23 new fatty acid hydratases. | nih.gov |

| Metabolic Engineering | Engineered Starmerella bombicola to produce 17.39 g/L of hydroxy fatty acids. | oup.cominbio.be |

| Protein Engineering | Modification of enzymes to improve catalytic efficiency and specificity. | researchgate.net |

| Process Development | Use of fatty acid hydratases in large-scale applications with high substrate loadings. | mdpi.comresearchgate.net |

Integration of Synthetic Biology and Artificial Intelligence in Pathway Design

The convergence of synthetic biology and artificial intelligence (AI) is revolutionizing the design and optimization of metabolic pathways for producing valuable compounds like hydroxy fatty acids. acs.orgresearchgate.net AI and machine learning (ML) algorithms can analyze vast datasets to accelerate every stage of the synthetic biology process, from selecting target molecules to designing the necessary genetic pathways and optimizing production systems. acs.org

| Technology | Application in Pathway Design | References |

| Artificial Intelligence/Machine Learning | Accelerates target selection, DNA pathway design, and system optimization. | acs.org |

| Bayesian Optimization | Efficiently designs and optimizes biological circuits for chemical production. | acs.org |

| Deep Learning | Designs novel protein variants with enhanced properties through inverse protein folding. | acs.org |

| Computer-Aided Synthesis Planning (CASP) | Predicts optimal enzymatic routes for target molecules using retrosynthetic analysis. | purdue.edu |

Exploration of New Biological Functions in Non-Human Systems

While much research on fatty acids focuses on their roles in human health, there is growing interest in understanding their diverse functions in non-human systems. Fatty acids are fundamental components of life, serving as structural elements of cell membranes, energy storage molecules, and signaling compounds in a wide array of organisms. nih.gov

In plants, hydroxy fatty acids are important components of cutin and suberin, which are protective biopolymers in the plant cuticle and root, respectively. These compounds play a crucial role in preventing water loss and protecting against pathogens. Research into the biosynthesis of these fatty acids in plants, such as the identification of fatty acid hydroxylases, is ongoing. nih.gov

In microorganisms, fatty acids are integral to the cell envelope, protecting them from the surrounding environment. nih.gov The composition of these fatty acids can be altered in response to environmental stressors, allowing the organisms to maintain their biological functions. nih.gov Some microorganisms produce unique hydroxy fatty acids as secondary metabolites, which may have ecological significance, such as roles in inter-species competition or communication. ncert.nic.in For example, the yeast Starmerella bombicola naturally produces sophorolipids, which are glycolipids containing hydroxy fatty acids. oup.com

The study of fatty acid metabolism in various organisms can also reveal novel enzymes and biochemical pathways. For instance, research on a rat lung supernatant fraction led to the discovery of an enzyme that catalyzes the conversion of arachidonic acid into 8,11,12-trihydroxyeicosatrienoic acid, indicating the existence of specific enzymatic pathways for the production of polyhydroxy fatty acids. nih.gov

| Organism Type | Biological Role of Hydroxy Fatty Acids | References |

| Plants | Structural components of protective polymers like cutin and suberin. | nih.gov |

| Microorganisms | Components of cell membranes, involved in stress response and production of secondary metabolites. | oup.comnih.govncert.nic.in |

| Animals (non-human) | Specific enzymatic pathways for the production of polyhydroxy fatty acids have been identified. | nih.gov |

Applications in Sustainable Chemical Production (e.g., Biofuel Precursors, Polymer Monomers)

Hydroxy fatty acids are gaining significant attention as versatile, bio-based building blocks for the chemical industry, contributing to a more sustainable raw material base. mdpi.comresearchgate.net Their unique chemical structures, featuring both a hydroxyl and a carboxyl group, make them valuable precursors for a range of industrial products. unl.edu

One of the key applications of hydroxy fatty acids is in the production of biodegradable polymers. researchgate.net The hydroxyl and carboxyl groups can undergo polymerization to form polyesters, which have properties that make them suitable for use as plastics. researchgate.net These bio-based polymers offer a more environmentally friendly alternative to traditional petroleum-derived plastics.

Hydroxy fatty acids and their derivatives also have applications as lubricants, emulsifiers, surfactants, and plasticizers. researchgate.netunl.edu Their amphiphilic nature makes them effective at reducing surface tension, which is a desirable property in detergents and cosmetics. researchgate.net

Furthermore, hydroxy fatty acids can be converted into other valuable chemicals. For example, they can serve as precursors for the synthesis of estolides and macrolactones. wur.nl Decarboxylation reactions can yield alkanes, which are viable as biofuels. researchgate.net The reduction of the carboxyl group can lead to the selective synthesis of aldehydes and alcohols, which are used in the fragrance and pharmaceutical industries. researchgate.net The production of these compounds from renewable feedstocks like vegetable oils through biocatalytic processes represents a significant step towards a more sustainable chemical industry. mdpi.comresearchgate.netwur.nl

| Application Area | Description | References |

| Biofuel Precursors | Can be converted to alkanes through decarboxylation to be used as biofuels. | researchgate.net |

| Polymer Monomers | Serve as monomers for the synthesis of biodegradable polyesters. | researchgate.netresearchgate.net |

| Industrial Chemicals | Used as lubricants, emulsifiers, surfactants, and plasticizers. | researchgate.netunl.edu |

| Chemical Intermediates | Precursors for the synthesis of estolides, macrolactones, aldehydes, and alcohols. | researchgate.netwur.nl |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Acetyl-12-hydroxytridecanoic acid, and how can purity be ensured?

- Methodology :

- Synthesis : Begin with hydroxylation and acetylation of dodecanoic acid derivatives. For example, introduce the acetyl group via Friedel-Crafts acylation under anhydrous conditions, followed by selective hydroxylation using catalytic boron trifluoride .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC and HPLC.

- Characterization : Confirm structure via H/C NMR (peak assignments for acetyl and hydroxyl groups) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Spectroscopy : Use IR spectroscopy to identify carbonyl (C=O, ~1700 cm) and hydroxyl (-OH, ~3200 cm) functional groups.

- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity.

- Thermal Analysis : Differential scanning calorimetry (DSC) can determine melting points and phase transitions, cross-referenced with NIST data for analogous hydroxy acids .

Q. How should this compound be handled and stored to maintain stability?

- Methodology :

- Handling : Use nitrile gloves (tested per EN 374 standards) and work in a fume hood to avoid inhalation of aerosols. Inspect gloves for defects before use and dispose of contaminated PPE appropriately .

- Storage : Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation. Desiccate to mitigate hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., ΔfH°solid) for this compound?

- Methodology :

- Cross-Validation : Compare experimental DSC data with literature values (e.g., NIST’s ΔfH°solid = -959±3 kJ/mol for 12-hydroxydodecanoic acid ). Account for impurities via Gaussian deconvolution of DSC curves.

- Computational Modeling : Use density functional theory (DFT) to calculate enthalpy and entropy, validating against empirical results .

Q. What reaction mechanisms govern the acid-catalyzed degradation of this compound?

- Methodology :

- Kinetic Studies : Conduct pH-dependent degradation experiments (e.g., 0.1–5.0 M HCl, 25–60°C). Monitor reaction progress via UV-Vis spectroscopy (λ = 260 nm for acetyl group cleavage).

- Isotopic Labeling : Use O-labeled water to trace hydroxyl group participation in hydrolysis. Analyze products via LC-MS/MS to propose a stepwise mechanism .

Q. How should experimental designs address contradictions in bioactivity data across studies?

- Methodology :

- Meta-Analysis : Systematically review primary literature, prioritizing studies with rigorous controls (e.g., cell line validation, dose-response curves). Use statistical tools (e.g., ANOVA, Tukey’s HSD) to identify confounding variables like solvent polarity or endotoxin contamination .

- Reproducibility Protocols : Adopt standardized assays (e.g., OECD guidelines for cytotoxicity) and share raw data via open-access platforms to enable cross-lab validation .

Q. What strategies optimize the regioselective modification of this compound for drug delivery applications?

- Methodology :

- Protecting Groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before modifying the acetyl moiety. Confirm regioselectivity via H NMR integration .

- Enzymatic Catalysis : Screen lipases (e.g., Candida antarctica Lipase B) for selective esterification at the C12 hydroxyl group. Optimize reaction conditions (e.g., solvent: tert-butanol, 40°C) to enhance yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.